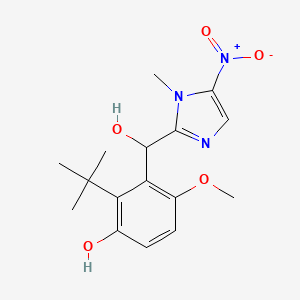

5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol is a complex organic compound that features a unique combination of functional groups, including a nitro group, an imidazole ring, a tert-butyl group, a hydroxyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole ring through a cyclization reaction involving an amido-nitrile precursor The hydroxyl and methoxy groups are then introduced through selective functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents that are efficient and sustainable are often employed to ensure high yields and minimal waste .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used for substitution reactions.

Major Products

Oxidation: Conversion of the hydroxyl group to a carbonyl group results in the formation of a ketone or aldehyde.

Reduction: Reduction of the nitro group yields an amine derivative.

Substitution: Substitution of the methoxy group can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Metronidazole: Another nitroimidazole derivative with antimicrobial properties.

Tinidazole: Similar to metronidazole, used as an antiprotozoal and antibacterial agent.

Ornidazole: Another nitroimidazole with similar applications in treating infections.

Uniqueness

5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, potentially affecting the compound’s reactivity and interactions with biological targets .

Biological Activity

5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol (CAS Number: 83940-41-4) is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, toxicity, and potential therapeutic applications based on available research findings.

- Molecular Formula : C16H21N3O5

- Molecular Weight : 335.36 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 586.5 °C

- Flash Point : 308.5 °C

Toxicity Data

Toxicity assessments have been conducted to evaluate the safety profile of this compound. The lethal dose (LD50) for oral administration has been reported as follows:

These values indicate a relatively high tolerance level in animal models, though further studies are needed to understand the implications for human health.

Structure-Activity Relationship (SAR)

Recent investigations into the structure-activity relationship of imidazole derivatives have revealed that modifications to the imidazole ring can significantly influence biological activity. For example, the presence of halogen substitutions and specific side chains has been linked to enhanced antimicrobial properties . This suggests that similar modifications in this compound may yield compounds with improved efficacy against pathogens.

Cytotoxicity and Selectivity

In a study evaluating various imidazole derivatives, it was found that certain compounds exhibited selective antifungal activity towards Cryptococcus neoformans without significant cytotoxic effects on human cells . The lack of hemolytic activity at certain concentrations further indicates a favorable safety profile, which may be relevant for therapeutic applications of related compounds.

Data Table: Summary of Biological Activities

Properties

CAS No. |

83940-41-4 |

|---|---|

Molecular Formula |

C16H21N3O5 |

Molecular Weight |

335.35 g/mol |

IUPAC Name |

2-tert-butyl-3-[hydroxy-(1-methyl-5-nitroimidazol-2-yl)methyl]-4-methoxyphenol |

InChI |

InChI=1S/C16H21N3O5/c1-16(2,3)13-9(20)6-7-10(24-5)12(13)14(21)15-17-8-11(18(15)4)19(22)23/h6-8,14,20-21H,1-5H3 |

InChI Key |

ACPNSCZYTIZEKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1C(C2=NC=C(N2C)[N+](=O)[O-])O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.